molecular formula C12H16ClFN2 B7844306 N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine

Cat. No.: B7844306
M. Wt: 242.72 g/mol
InChI Key: RZYLNYCTCWPRKG-UHFFFAOYSA-N
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Description

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, a cyclopropyl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of functionalized benzyl compounds .

Scientific Research Applications

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structural features enable it to bind to specific sites on target molecules, influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Chloro-6-fluorobenzyl)-N1-cyclopropylethane-1,2-diamine is unique due to the combination of its benzyl, cyclopropyl, and ethane-1,2-diamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-2-1-3-12(14)10(11)8-16(7-6-15)9-4-5-9/h1-3,9H,4-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYLNYCTCWPRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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